

allylic substitution-isomerization with (DHQD)₂PYR catalysis

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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Catalyst Properties and Handling

The table below summarizes key identification and handling information for (DHQD)₂PYR.

Property	Specification
CAS Number	149725-81-5 [1]
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄ [2] [1]
Molecular Weight	881.11 g/mol [1]
Physical Form	White to off-white solid [1]
Purity	≥97% [2] [1]
Optical Rotation	[α] ²⁰ / _D -390° (c = 1.2 in methanol) [2] [1]
Melting Point	247-250 °C [2] [1]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C [1]

Safety Information: The compound has the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Use personal protective equipment including a dust mask, eyeshields, and gloves [2] [1].

AASI Reaction Protocol for (P,Z)-N-Vinylquinolinones

This one-pot, two-step procedure describes the synthesis of enantioenriched (P,Z)-N-vinylquinolinones via asymmetric allylic substitution-isomerization (AASI) [3].

Step 1: Asymmetric Allylic Substitution (AAS)

- **Reaction Setup:** In an argon-filled glovebox, add Morita–Baylis–Hillman (MBH) ester **1a** (0.10 mmol, 1.0 equiv) and 2(1H)-quinolinone **2a** (0.12 mmol, 1.2 equiv) to a reaction vial.
- **Catalyst Addition:** Add (DHQD)₂PYR (0.010 mmol, 10 mol%) as a solid to the mixture [3].
- **Solvent and Conditions:** Add 1.0 mL of anhydrous dichloromethane (DCM). Stir the reaction mixture at 25°C for 12 hours [3].
- **Completion:** Monitor by TLC or LC-MS. The intermediate β -substituted allylic compound **Int-3a** is formed with high enantioselectivity at this stage [3].

Step 2: Isomerization

- **Base Addition:** To the same reaction vial, add sodium methoxide (MeONa, 0.020 mmol, 20 mol%) [3].
- **Isomerization Conditions:** Continue stirring the reaction mixture at 25°C for an additional 2 hours [3].
- **Work-up:** Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure [3].
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to obtain the desired axially chiral product **(P,Z)-3a** [3].

Typical Outcomes for This Protocol

Parameter	Result
Yield	87%
Enantiomeric Excess (ee)	94%
Z/E Selectivity	>19/1

Scope and Limitations of the AASI Reaction

The protocol tolerates a variety of substituents on the MBH ester and the quinolinone core. The table below summarizes the scope as demonstrated in the literature [3].

Variation	Example Product	Yield (%)	ee (%)	Z/E Ratio
Aryl MBH Esters (para/meta)	(P,Z)-3b to 3j	74 - 92	88 - 95	>19/1
Fused/Heteroaromatic MBH Esters	(P,Z)-3k (Naphthalene)	85	94	>19/1
	(P,Z)-3l (Thiophene)	80	92	>19/1
	(P,Z)-3m (Benzothiophene)	81	93	>19/1
C4-Substituted Quinolinones	(P,Z)-3n to 3r	65 - 79	92 - 96	>19/1
C5/C6/C7-Substituted Quinolinones	(P,Z)-3s to 3x	56 - 84	93 - 97	>19/1
Late-Stage Functionalization	(P,Z)-3y (from L-Menthol)	72	>20/1 dr*	>19/1
	(P,Z)-3z (from Vitamin E)	64	>20/1 dr*	>19/1

*dr = diastereomeric ratio [3]

Photocatalytic Z/E Isomerization Protocol

This subsequent procedure enables stereodivergent access to the (P,E)-isomers while preserving enantiopurity via triplet energy transfer photocatalysis [3].

- **Reaction Setup:** In a dried Schlenk tube, dissolve the Z-alkene product **(P,Z)-3a** (0.05 mmol, 1.0 equiv) and the photosensitizer *fac*-Ir(ppy)₃ ($E_t = 58.1 \text{ kcal mol}^{-1}$, 0.0025 mmol, 5 mol%) in 2.0 mL of anhydrous tetrahydrofuran (THF) [3].
- **Irradiation:** Place the Schlenk tube approximately 5 cm from a 420 nm light-emitting diode (LED) source. Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere [3].
- **Monitoring:** Monitor the reaction progress by TLC, HPLC, or NMR spectroscopy to determine the E/Z ratio.
- **Work-up and Purification:** After completion, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the **(P,E)-3a** isomer [3].

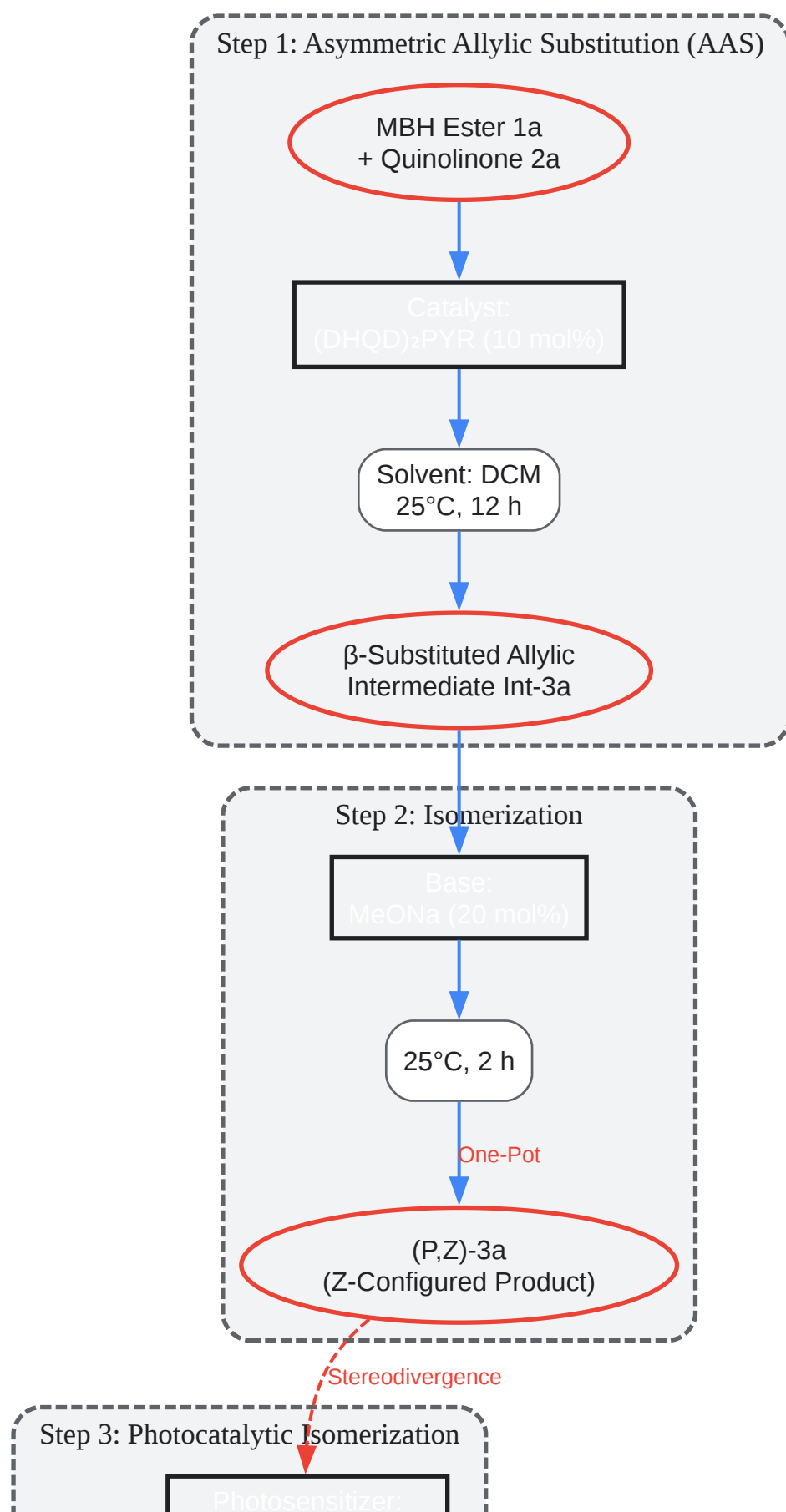
Optimization of Isomerization Conditions

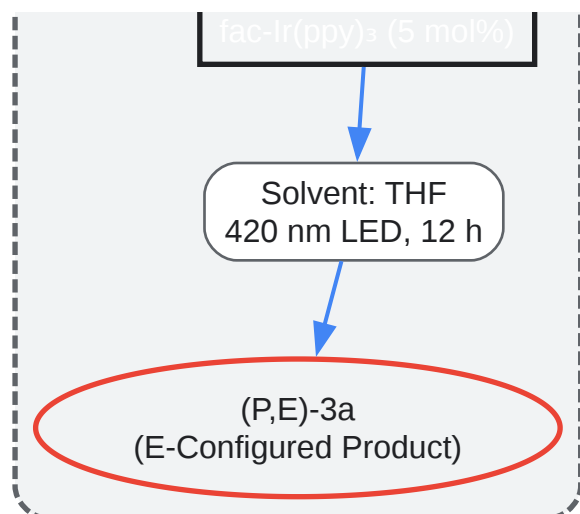
The choice of photosensitizer and solvent is critical. The table below shows key optimization results [3].

Photosensitizer	Solvent	E/Z Ratio	ee of (P,E)-3a (%)	Enantiospecificity (es, %)
* <i>fac</i> *-Ir(ppy) ₃	THF	8/1	94	100
<i>fac</i> -Ir(ppy) ₃	CH ₃ CN	3/1	93	99
<i>fac</i> -Ir(ppy) ₃	DCE	2/1	92	98
Ru(bpy) ₃ Cl ₂ ·6H ₂ O	THF	<1/1	-	-
4CzIPN	THF	<1/1	-	-
No light or no catalyst	THF	No reaction	-	-

Experimental Workflow and Mechanism

The following diagram illustrates the complete experimental workflow from substrate synthesis to the final E-isomer.





Key Outcome: Stereodivergent Synthesis

Both (P,Z) and (P,E) isomers accessible from a common intermediate with high enantiopurity preserved.

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The proposed mechanism for the photocatalytic step involves triplet energy transfer from the excited photosensitizer to the ground-state Z-alkene, generating a biradical intermediate. Bond rotation within this transient species, which is proposed to be accompanied by a chiral relay process, enables geometric isomerization from Z to E while preserving the axial chirality around the C–N bond [3].

Conclusion

The protocols detailed herein demonstrate that **(DHQD)₂PYR** is a highly effective catalyst for the stereoselective synthesis of axially chiral tetrasubstituted alkenes. The combination of **AASI** and subsequent **photocatalytic isomerization** provides a powerful, stereodivergent strategy to access both Z and E isomers of pharmaceutically relevant N-vinylquinolinone scaffolds with high enantiopurity.

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References

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